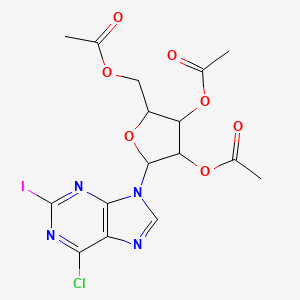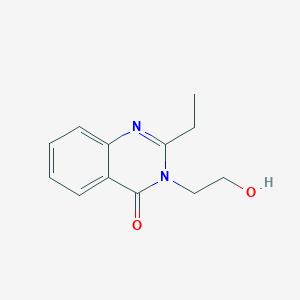
6-Chloro-2-iodo-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Chloro-2-iodo-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base substituted with chlorine and iodine, and an oxolane ring with multiple acetate groups. Its molecular formula is C₁₆H₁₆ClIN₄O₇, and it has a molecular weight of 538.68 g/mol.
準備方法
The synthesis of 6-Chloro-2-iodo-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine involves several steps, typically starting with the preparation of the purine base. The purine base is chlorinated and iodinated under controlled conditions. The oxolane ring is then introduced through a series of reactions involving acetylation and cyclization. Industrial production methods may involve the use of automated reactors and purification systems to ensure high yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the removal of oxygen atoms.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents.
科学的研究の応用
6-Chloro-2-iodo-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Chloro-2-iodo-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
類似化合物との比較
Similar compounds include:
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar iodine substitution but different structural properties.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with fluorine substitution instead of chlorine. Compared to these compounds, 6-Chloro-2-iodo-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine is unique due to its combination of purine base, oxolane ring, and multiple acetate groups, which confer distinct chemical and biological properties.
特性
分子式 |
C16H16ClIN4O7 |
|---|---|
分子量 |
538.7 g/mol |
IUPAC名 |
[3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H16ClIN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3 |
InChIキー |
BYOJIJDSBSWKKE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)I)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B8771065.png)









![5-Chloro-2-phenyloxazolo[5,4-B]pyridine](/img/structure/B8771137.png)

![2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid](/img/structure/B8771155.png)
